BCH001 -

BCH001

Catalog Number: EVT-2805016
CAS Number:
Molecular Formula: C20H15F3N2O5
Molecular Weight: 420.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BCH001 is synthesized from a quinoline core structure, which is a well-known scaffold in medicinal chemistry. Its classification falls under small molecule inhibitors, specifically targeting the PAPD5 enzyme involved in RNA processing. The synthesis involves proprietary methods that are not fully disclosed in public literature, indicating its potential commercial value .

Synthesis Analysis

Methods and Technical Details

The synthesis of BCH001 involves multiple steps starting from the quinoline core. Although the precise synthetic route is proprietary, it typically includes:

  • Initial Formation: The synthesis begins with the construction of the quinoline backbone through standard organic reactions such as cyclization.
  • Functionalization: Subsequent modifications introduce specific functional groups that enhance the compound's activity against PAPD5.
  • Purification: After synthesis, purification techniques such as crystallization and chromatography are employed to isolate BCH001 with high purity and yield .
Molecular Structure Analysis

Structure and Data

BCH001's molecular structure consists of a quinoline ring system with specific substituents that confer its inhibitory properties. The structural formula has not been explicitly detailed in available literature, but it is characterized by:

  • Core Structure: Quinoline skeleton.
  • Substituents: Various functional groups that enhance binding affinity to PAPD5.

The compound exhibits distinct spectroscopic properties that can be analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions and Technical Details

BCH001 participates in several chemical reactions common to quinoline derivatives:

  • Oxidation: BCH001 can be oxidized to form derivatives such as quinoline N-oxides using agents like potassium permanganate.
  • Reduction: It can also undergo reduction reactions yielding dihydroquinoline derivatives, typically using reducing agents like sodium borohydride.
  • Substitution: The compound can engage in nucleophilic substitution reactions where functional groups are exchanged under appropriate conditions.

These reactions are essential for exploring structure-activity relationships and optimizing the compound for therapeutic applications .

Mechanism of Action

BCH001 functions by specifically inhibiting PAPD5, a non-canonical poly(A) polymerase. This inhibition leads to:

  • Restoration of Telomerase Activity: By preventing PAPD5 from adding poly(A) tails to immature TERC RNA, BCH001 facilitates the maturation of TERC, which is crucial for telomerase function.
  • Telomere Lengthening: In dyskeratosis congenita patient-derived stem cells, treatment with BCH001 has been shown to significantly increase telomere length over time, demonstrating its potential therapeutic benefits .

This mechanism highlights BCH001's specificity, as it does not inhibit other related enzymes involved in RNA processing, making it a targeted therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

BCH001's physical properties include:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents, which is common for small molecule inhibitors.

Chemical Properties

The chemical properties encompass:

  • Stability: BCH001 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It reacts selectively with nucleophiles due to the presence of electrophilic centers within its structure.

Quantitative analyses such as melting point determination and solubility tests are crucial for characterizing this compound further .

Applications

BCH001 has diverse applications across various scientific domains:

  • Biological Research: It serves as a model compound for studying the effects of quinoline derivatives on RNA processing and telomerase activity.
  • Medical Research: Investigated for potential therapeutic applications in treating dyskeratosis congenita and other disorders related to telomere dysfunction.
  • Pharmaceutical Development: Utilized in the design of new drugs targeting similar pathways involved in RNA processing and telomere maintenance .
Molecular Mechanisms of BCH001 in Telomerase Regulation

PAPD5 Inhibition and TERC RNA Stabilization

Structural Basis of PAPD5-BCH001 Interaction

BCH001 (Chemical name: quinoline derivative; CAS: 384859-58-9) is a small-molecule inhibitor that selectively targets poly(A) polymerase-associated domain-containing 5 (PAPD5), a non-canonical polymerase. Structural analyses reveal that BCH001 binds to the catalytic domain of recombinant PAPD5 in an adenosine triphosphate (ATP)-dependent manner, as demonstrated by differential scanning fluorimetry assays. This binding induces conformational changes that inhibit PAPD5’s ability to transfer adenosine monophosphate units to substrate RNAs. Crucially, BCH001 exhibits high specificity for PAPD5, showing no significant inhibition of poly(A)-specific ribonuclease (PARN), canonical poly(A) polymerases, or other nucleotide polymerases at therapeutic concentrations [1] [6]. The structural precision of this interaction minimizes off-target effects on unrelated RNA processing pathways.

Table 1: Biochemical Specificity Profile of BCH001

Enzyme TestedInhibition by BCH001Functional Category
PAPD5Yes (IC₅₀ ~1 μM)Non-canonical poly(A) polymerase
PARNNoExoribonuclease
Canonical poly(A) polymeraseNomRNA polyadenylation enzyme
Yeast poly(A) polymeraseNoEvolutionary distinct polymerase

Oligo-Adenylation Dynamics and RNA Exosome Pathway Modulation

PAPD5 mediates the oligo-adenylation of nascent telomerase RNA component (TERC) transcripts, which targets them for degradation by the nuclear RNA exosome complex. In dyskeratosis congenita and related telomeropathies, mutations in genes like PARN (encoding a TERC-stabilizing exonuclease) exacerbate this degradation pathway. BCH001 antagonizes PAPD5-mediated oligo-adenylation, thereby preventing TERC recognition by the exosome. In patient-derived induced pluripotent stem cells (iPSCs), treatment with 100 nanomolar to 1 micromolar BCH001 for 7 days reduces oligo(A)-tailed TERC species by >50% and increases mature, functional TERC levels by 2–3 fold. This post-transcriptional stabilization rescues not only TERC but also other small nucleolar RNAs (e.g., small Cajal body RNA 13) that share similar maturation pathways [1] [6] [9]. Consequently, BCH001 shifts the equilibrium from TERC destruction toward functional telomerase ribonucleoprotein assembly.

Telomerase Activity Restoration in Telomeropathies

Rescue of Telomere Length in PARN-Mutant Stem Cells

In PARN-deficient cellular models of dyskeratosis congenita, BCH001 restores telomerase activity through a two-phase mechanism:

  • TERC Maturation Rescue: BCH001 normalizes 3′-end processing of TERC, increasing steady-state levels of the mature RNA template [1] [6].
  • Telomere Elongation: Continuous BCH001 exposure (≥14 days) elongates telomeres by thousands of base pairs in patient-derived iPSCs, as quantified by telomere restriction fragment analysis. This effect is dose-dependent (optimal at 1 micromolar) and reversible upon drug withdrawal [1].

Table 2: Telomere Restoration by BCH001 in Disease Models

Disease ModelTreatment DurationTERC IncreaseTelomere ElongationKey Mechanism
PARN-mutant iPSCs7 days2–3 foldNot detectedTERC stabilization
PARN-mutant iPSCs14–21 daysSustained+1,500–4,000 bpTelomerase reactivation
Xenografted human HSPCs (mice)8 weeks (oral)1.8 fold+1,200 bpIn vivo TERC maturation rescue

Notably, in vivo validation comes from xenotransplantation studies: Human hematopoietic stem/progenitor cells (HSPCs) engineered with disease-causing PARN mutations were engrafted into immunodeficient mice. Oral administration of RG7834 (a structurally distinct PAPD5 inhibitor) increased TERC maturation and telomere length in the human cells without impairing murine hematopoiesis, supporting BCH001’s potential for systemic delivery [1] [4].

Transcriptional versus Post-Transcriptional Regulation of TERC

Unlike telomerase reverse transcriptase (TERT), which is transcriptionally silenced in somatic cells, TERC is constitutively transcribed by RNA polymerase II across cell types. However, its post-transcriptional processing determines functional abundance:

  • Transcriptional Control: TERC promoter elements drive basal RNA synthesis but do not limit telomerase activity in stem cells [3] [7].
  • Post-Transcriptional Control: Nascent TERC transcripts require:
  • 5′ cap methylation for nuclear retention,
  • 3′ end trimming by exonucleases (e.g., PARN),
  • Protection from oligo-adenylation by PAPD5 [1] [9].

BCH001 exclusively targets the post-transcriptional vulnerability of TERC by inhibiting PAPD5-mediated oligo-adenylation. Transcriptome-wide RNA sequencing in BCH001-treated cells confirmed that >99.9% of messenger RNAs and non-coding RNAs remain unchanged; only TERC and select box H/ACA small nucleolar RNAs show altered expression. This specificity underscores the therapeutic advantage of post-transcriptional modulation over transcriptional reactivation strategies [1] [6] [8].

Properties

Product Name

BCH001

IUPAC Name

2-[[3-ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid

Molecular Formula

C20H15F3N2O5

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C20H15F3N2O5/c1-2-29-19(28)14-10-24-15-8-7-11(30-20(21,22)23)9-13(15)17(14)25-16-6-4-3-5-12(16)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27)

InChI Key

FWJMVZAVAUGMDX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C(=O)O)OC(F)(F)F

Solubility

not available

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C(=O)O)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.